molecular formula C11H10O B8755782 1-Phenylpent-1-yn-3-one CAS No. 19307-74-5

1-Phenylpent-1-yn-3-one

Cat. No. B8755782
M. Wt: 158.20 g/mol
InChI Key: XAJIQJSLJKBJTP-UHFFFAOYSA-N
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Patent
US08354398B2

Procedure details

To a solution of oxalyl chloride (0.168 mL, 1.92 mmol) in dichloromethane (2.5 mL) at −78° C. was added dimethylsulfoxide (0.231 mL, 3.26 mmol) dropwise followed by 1-phenylpent-1-yn-3-ol (61.4 mg, 0.383 mmol) in 0.5 mL of dichloromethane dropwise. The reaction mixture was stirred at −78° C. for 1 h., and triethylamine (0.534 mL, 3.83 mmol) was then added dropwise. The reaction mixture was warmed to room temperature and stirred for 1 h. The reaction mixture was diluted with dichloromethane (2.5 mL), washed with water (1 mL), washed with a saturated aqueous solution of sodium bicarbonate (1 mL), washed with brine (1 mL), and dried over anhydrous sodium sulfate. Concentration followed by purification by silica gel chromatography with hexanes/ethyl acetate (10/1) afforded 1-phenylpent-1-yn-3-one (37 mg). The compound had an HPLC ret. time=2.88 min.−Column. YMC S5 COMBISCREEN® 4.6×50 mm; Gradient time: 4 min; Flow rate=4 ml/min; Solvent A=10% MeOH−90% Water−0.2% H3PO4; Solvent B=90% MeOH−10% water−0.2% H3PO4; Start % B=0; Final % B=100. LC-MS: M+1=159+.
Quantity
0.168 mL
Type
reactant
Reaction Step One
Quantity
0.231 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
61.4 mg
Type
reactant
Reaction Step Two
Quantity
0.534 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]1([C:17]#[C:18][CH:19]([OH:22])[CH2:20][CH3:21])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(N(CC)CC)C>ClCCl>[C:11]1([C:17]#[C:18][C:19](=[O:22])[CH2:20][CH3:21])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0.168 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.231 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
61.4 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC(CC)O
Step Three
Name
Quantity
0.534 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
WASH
Type
WASH
Details
washed with water (1 mL)
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium bicarbonate (1 mL)
WASH
Type
WASH
Details
washed with brine (1 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
followed by purification by silica gel chromatography with hexanes/ethyl acetate (10/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37 mg
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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